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Introduction

Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes,
including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolism.[1] The
ability to accurately measure and monitor pHi is therefore essential for understanding cellular
physiology and for the development of novel therapeutics. Fluorescein and its derivatives have
long been utilized as fluorescent probes for pHi measurements due to their pH-sensitive
spectral properties.[2][3]

This application note describes the use of Fluorescein-CM2, a cell-permeant derivative of
fluorescein, for the sensitive measurement of intracellular pH changes. Fluorescein-CM2 is a
fluorogenic molecule that readily crosses the cell membrane.[4] Once inside the cell, ubiquitous
intracellular esterases cleave the masking "CM2" groups, releasing the fluorescent fluorescein
molecule. The trapped fluorescein then serves as a pH indicator.

Disclaimer:Specific data for the spectral properties of the cleaved form of Fluorescein-CM2 is
not readily available. This document assumes that once intracellular esterases cleave the
"CM2" moiety, the resulting fluorescein molecule exhibits spectral properties and pH sensitivity
identical to standard fluorescein.
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Principle of the Method

The measurement of intracellular pH using Fluorescein-CM2 is based on the pH-dependent
fluorescence of the fluorescein molecule. Fluorescein exhibits multiple ionic forms in aqueous
solution, with the equilibrium between these forms being dependent on the proton
concentration.[3] The dianionic form of fluorescein is highly fluorescent, while the monoanionic
and neutral forms show significantly reduced fluorescence. The pKa of fluorescein's phenolic
group is approximately 6.4, making it an ideal indicator for pH changes in the physiological
range of most mammalian cells (typically pH 6.8-7.4).

Fluorescein-CM2 is a non-polar, non-fluorescent molecule that can freely diffuse across the
plasma membrane into the cell. Inside the cell, non-specific esterases hydrolyze the CM2
group, yielding the polar, fluorescent fluorescein molecule, which is then trapped within the cell.
The fluorescence intensity of the intracellular fluorescein is then measured.

For a more robust and quantitative measurement of pHi, a ratiometric approach is often
employed. This method utilizes the dual-excitation properties of fluorescein. The fluorescence
emission intensity is measured at a single wavelength (typically ~520-530 nm) while alternating
the excitation wavelength between the pH-sensitive wavelength (~490 nm, where the dianion
absorbs maximally) and a pH-insensitive (isosbestic) wavelength (~440-460 nm). The ratio of
the fluorescence intensities at the two excitation wavelengths is then used to determine the
pHi, which minimizes the effects of variations in dye concentration, cell path length, and
photobleaching.

Quantitative Data

The spectral properties of the active (esterase-cleaved) form of Fluorescein-CM2 are
assumed to be identical to those of fluorescein.
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Property Value Reference
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Experimental Protocols
Reagent Preparation

e Fluorescein-CM2 Stock Solution:

o Prepare a 1-10 mM stock solution of Fluorescein-CM2 in high-quality, anhydrous dimethyl
sulfoxide (DMSO).

o Store the stock solution at -20°C or -80°C, protected from light and moisture.
» Physiological Buffer:

o Use a buffered salt solution appropriate for your cell type, for example, Hanks' Balanced
Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

e Intracellular pH Calibration Buffers:

o Prepare a series of high-potassium (high K+) calibration buffers with varying pH values
(e.g.,pH 5.5, 6.0,6.5,7.0, 7.5, 8.0).

o Atypical high K+ buffer composition is: 120-140 mM KCI, 20 mM NaCl, 1 mM MgCl2, 2
mM CacCl2, 25 mM HEPES or MES (depending on the desired pH range).
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o Adjust the pH of each buffer accurately using HCI or KOH.

o These buffers will be used in conjunction with the K+/H+ ionophore nigericin to equilibrate
the intracellular and extracellular pH.

Cell Loading with Fluorescein-CM2

o Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or
microplates) and culture until they reach the desired confluency.

» Warm the physiological buffer to 37°C.

e Prepare a loading solution by diluting the Fluorescein-CM2 stock solution into the pre-
warmed physiological buffer to a final concentration of 1-10 uM. The optimal concentration
should be determined empirically for each cell type.

e Remove the culture medium from the cells and wash once with the pre-warmed physiological
buffer.

e Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from
light.

 After incubation, wash the cells two to three times with the pre-warmed physiological buffer
to remove any extracellular dye.

» Add fresh physiological buffer to the cells and allow them to de-esterify the dye for an
additional 30 minutes at 37°C before measurement.

Intracellular pH Calibration (In Situ)

 After loading the cells with Fluorescein-CM2 and allowing for de-esterification, replace the
physiological buffer with the series of high K+ calibration buffers (one pH value per sample).

e Add the K+/H+ ionophore nigericin (typically 5-10 uM) to each calibration buffer. Valinomycin
(5-10 uM) can also be included to ensure complete membrane depolarization.

 Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH
of the calibration buffer.
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e Measure the fluorescence intensity at the two excitation wavelengths for each pH value.

» Plot the ratio of the fluorescence intensities (e.g., F490/F440) against the corresponding pH
of the calibration buffers to generate a calibration curve.

Data Acquisition
e Fluorescence Microscopy:

o Place the sample on the stage of an inverted fluorescence microscope equipped with
appropriate filter sets for fluorescein (e.g., excitation filters for ~490 nm and ~440 nm, and
an emission filter for ~520-540 nm).

o Acquire images at both excitation wavelengths for your experimental samples and for the

calibration samples.

o Minimize photobleaching by using the lowest possible excitation intensity and exposure
time that provides a good signal-to-noise ratio.

e Fluorescence Plate Reader:
o Use a microplate reader capable of dual-excitation measurements.

o Set the excitation wavelengths to ~490 nm and ~440 nm, and the emission wavelength to
~525 nm.

o Record the fluorescence intensities for all wells (experimental and calibration).

Data Analysis

o Background Subtraction: For each image or well, subtract the background fluorescence from

a region without cells.

o Calculate the Fluorescence Ratio: For each cell or well, calculate the ratio of the
background-subtracted fluorescence intensities obtained at the two excitation wavelengths
(e.g., Ratio = F490 / F440).
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o Determine Intracellular pH: Use the calibration curve to convert the fluorescence ratio of your
experimental samples into intracellular pH values. The relationship between the fluorescence
ratio and pH can often be fitted to a sigmoidal curve.

Visualizations

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Extracellular Space

Diffusion

Intracellular Space (Cytosol)

el I TG Cleavage recee ot Fluoresce
Protonation (Low pH)
R

@ --------------------------- Fluorescein-H+ (Low Fluorescence)

Fluorescein- (High Fluorescence)

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Seed Cells

Load Cells with Fluorescein-CM2 (1-10 uM, 30-60 min)

:

Wash and De-esterify (30 min)

~

Experimental Measuremen \\{n Situ Calibration
A
Apply Experimental Treatment/Stimulus Add High K+ Calibration Buffers (pH 5.5-8.0) + Nigericin
Acquire Fluorescence Data (Ex: 490/440 nm, Em: 525 nm) Acquire Fluorescence Data for Each pH

\ /

Data Analysis: Calculate Ratios (F490/F440)

;

Generate Calibration Curve

:

Determine Intracellular pH

End: Report pHi

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15135311?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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